

Application Notes & Protocols: TDRL-551

Dosage and Administration for In Vivo Studies

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Compound of Interest

Compound Name: TDRL-551

Cat. No.: B15586761

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Introduction

TDRL-551 is a small molecule inhibitor that targets the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA).[1][2] RPA is a critical protein involved in multiple essential cellular processes, including DNA replication, repair (such as nucleotide excision repair and homologous recombination), and DNA damage checkpoint activation.[1] By inhibiting the RPA-DNA interaction, **TDRL-551** can disrupt these pathways, leading to increased efficacy of DNA-damaging chemotherapeutic agents like platinum-based drugs.[1][3][4] Preclinical studies have demonstrated that **TDRL-551** possesses single-agent anti-cancer activity and can synergize with platinum-based treatments in non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC) models.[1]

These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for using **TDRL-551** in preclinical in vivo research, based on established studies.

Data Presentation: TDRL-551 In Vivo Dosing & Formulation

The following table summarizes the quantitative data for **TDRL-551** administration in preclinical xenograft models.

Parameter	Details	Animal Model	Study Type	Reference
Dosage	200 mg/kg	NOD/SCID Mice	Tolerability & Efficacy	[1]
300 mg/kg	NOD/SCID Mice	Tolerability (showed slight weight loss)	[1]	
Administration Route	Intraperitoneal (IP) Injection	NOD/SCID Mice	Efficacy	[1]
Vehicle/Formulation	20% DMSO, 10% Tween 80, 70% PBS	NOD/SCID Mice	Efficacy	[1]
Dosing Schedule (Single Agent)	3 doses per week for 2 weeks	Naïve NOD/SCID Mice	Safety & Tolerability	[1]
Dosing Schedule (Combination)	Biweekly on days 8, 10, 14, 17, 20 post-implantation	H460 NSCLC Xenograft in NOD/SCID Mice	Efficacy with Carboplatin	[1]
Pharmacokinetics (PK)	Half-life ($t_{1/2}$) of ~7 hours	NOD/SCID Mice	Preliminary PK Analysis	[1]
Combination Agent	Carboplatin (50 mg/kg, IP)	H460 NSCLC Xenograft in NOD/SCID Mice	Efficacy	[1]

Experimental Protocols

Protocol 1: Safety and Tolerability Assessment of TDRL-551

This protocol outlines the methodology for assessing the safety and tolerability of **TDRL-551** in naïve mice.

1. Materials and Reagents:

- **TDRL-551**

- Dimethyl sulfoxide (DMSO)
- Tween 80
- Phosphate-Buffered Saline (PBS), sterile
- Naïve NOD/SCID mice
- Sterile syringes and needles (25-27 gauge)
- Analytical balance

2. Animal Handling:

- All animal studies must be conducted under guidelines approved by an Institutional Animal Care and Use Committee (IACUC).^[1]
- Animals should be maintained in pathogen-free conditions with a standard 12-hour light-dark cycle.^[1]
- Allow animals to acclimate for at least one week before the start of the experiment.

3. Preparation of **TDRL-551** Formulation:

- Prepare a stock solution of **TDRL-551** in DMSO.
- On the day of injection, prepare the final formulation by suspending **TDRL-551** in a vehicle of 20% DMSO, 10% Tween 80, and 70% PBS.^[1]
- Vortex thoroughly to ensure a uniform suspension. The final concentration should be calculated based on the desired dosage (e.g., 200 mg/kg) and the average weight of the mice.

4. Administration Procedure:

- Weigh each mouse accurately before each injection.
- Administer the **TDRL-551** formulation via intraperitoneal (IP) injection.
- The dosing schedule for tolerability studies can be three doses per week for two consecutive weeks.^[1]

5. Monitoring:

- Measure and record the body weight of each mouse every other day.^[1]
- Monitor the animals for any signs of overt toxicity, such as changes in behavior, posture, or grooming.
- A weight loss of over 10% is often considered a sign of significant toxicity.^[1]

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical efficacy study of **TDRL-551** as a single agent and in combination with carboplatin in an NSCLC xenograft model.

1. Cell Culture and Tumor Implantation:

- Culture H460 NSCLC cells according to standard protocols.
- Implant 2×10^6 H460 cells suspended in Matrigel into the hind flanks of 8–10 week old NOD/SCID mice.[\[1\]](#)

2. Tumor Growth and Randomization:

- Allow tumors to grow to a palpable size (e.g., 32–152.5 mm³).[\[1\]](#)
- Monitor tumor volumes by caliper measurements using the formula: Tumor Volume = Length \times (Width)² \times 0.5.[\[1\]](#)
- Once tumors reach the desired size (e.g., on day 8 post-implantation), randomize mice into treatment groups (n=14 per group is suggested).[\[1\]](#)
- Group 1: Vehicle Control
- Group 2: **TDRL-551** only
- Group 3: Carboplatin only
- Group 4: **TDRL-551** + Carboplatin

3. Drug Preparation and Administration:

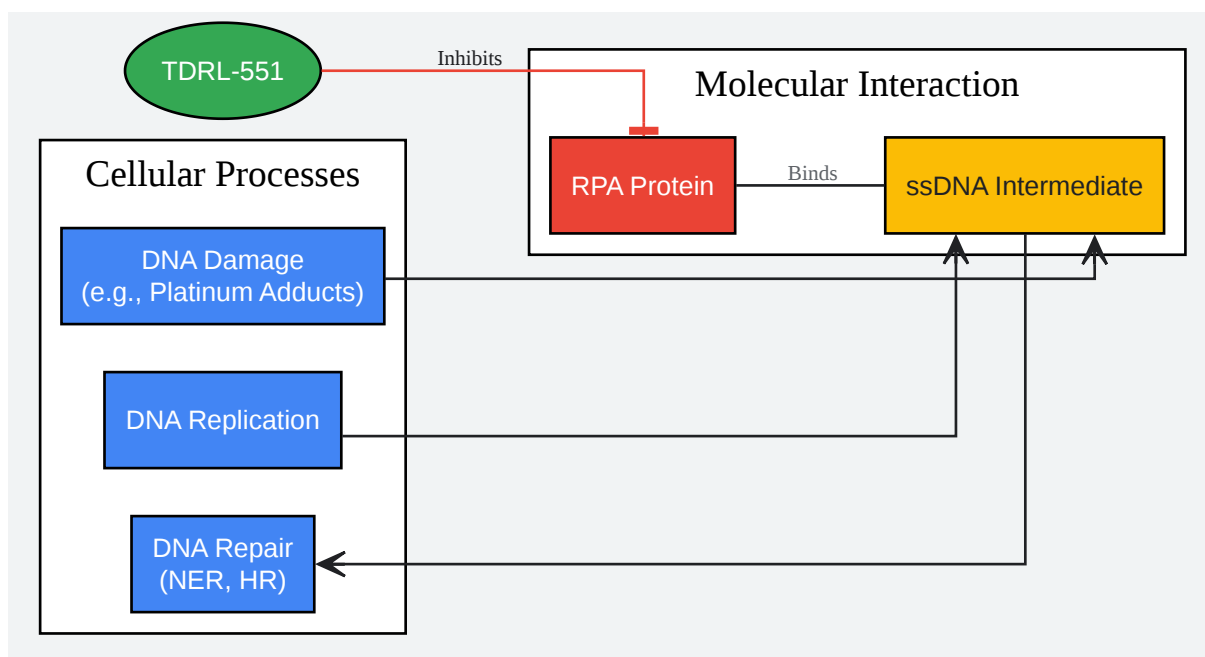
- **TDRL-551**: Prepare a 200 mg/kg dose in 20% DMSO, 10% Tween 80, 70% PBS. Administer IP biweekly on days 8, 10, 14, 17, and 20.[\[1\]](#)
- Carboplatin: Dissolve in water to a concentration for a 50 mg/kg dose. Administer IP once per week on days 8, 14, and 20.[\[1\]](#)
- Vehicle Control: Administer the appropriate vehicle to the control groups on the same schedule.[\[1\]](#)

4. Efficacy and Toxicity Monitoring:

- Measure tumor volumes biweekly.[\[1\]](#)
- Record the body weight of each mouse at the time of tumor measurement to monitor for treatment-related toxicity.
- The primary endpoint is typically tumor growth delay or a reduction in tumor volume compared to the control group.

Mandatory Visualizations

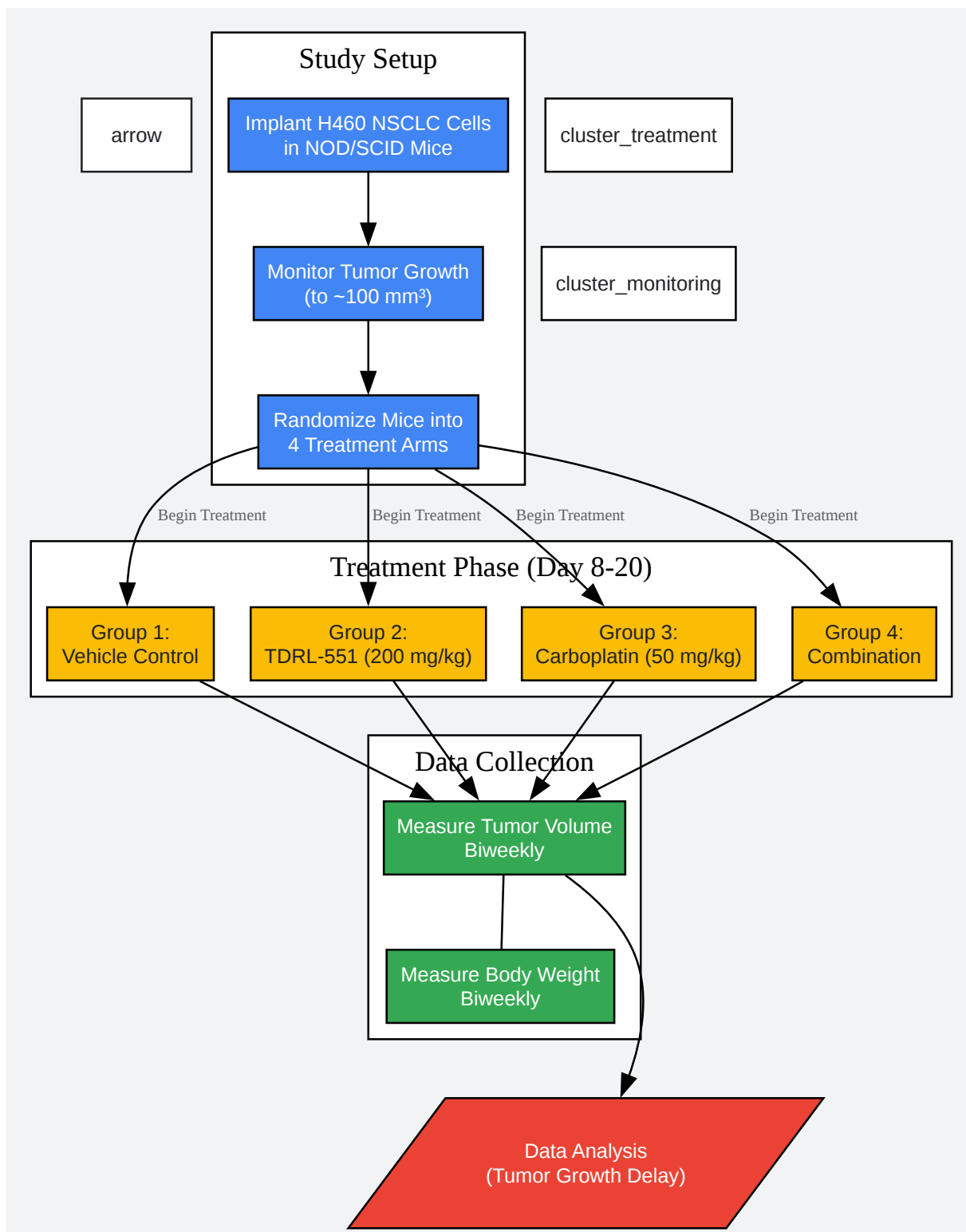
Signaling Pathway Diagram



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Caption: Mechanism of action for **TDRL-551** in sensitizing cancer cells to DNA damage.

Experimental Workflow Diagram



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Caption: Workflow for an in vivo efficacy study of **TDRL-551** with carboplatin.

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